molecular formula C15H19NO4 B12514827 Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate

Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate

Cat. No.: B12514827
M. Wt: 277.31 g/mol
InChI Key: CZACTLXFENUALF-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate is a morpholine-derived compound featuring a six-membered morpholine ring with a ketone group at position 2, a phenyl substituent at position 5, and a tert-butyl carbamate group at position 4. This structure is commonly utilized in medicinal and synthetic chemistry as a key intermediate or protecting group due to the tert-butyl moiety’s steric bulk and stability under acidic conditions.

Properties

IUPAC Name

tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZACTLXFENUALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reactants and Pathways

Step Reagents/Conditions Outcome Source
Cyclization γ-Amino ketone + base (e.g., NaH) Formation of morpholine ring via intramolecular nucleophilic substitution.
Oxidation Secondary alcohol → ketone (e.g., Swern oxidation: DMSO, oxalyl chloride, Et₃N) Introduction of 2-oxo group.

Example:
A γ-amino ketone precursor undergoes cyclization to form the morpholine ring. Subsequent oxidation of the resulting secondary alcohol yields the 2-oxo group.

Introduction of the Phenyl Group

The phenyl substituent at position 5 is introduced via electrophilic aromatic substitution or coupling reactions.

Methods for Phenyl Group Installation

Method Reagents/Conditions Yield Notes Source
Friedel-Crafts Alkylation Phenyl halide + AlCl₃ (catalyst) Moderate Limited regioselectivity; requires activated aromatic rings.
Suzuki-Miyaura Coupling Phenylboronic acid + Pd catalyst (e.g., Pd(PPh₃)₄) High Requires pre-functionalized halogenated morpholine intermediate.

Example Synthesis Pathway:

  • Halogenation : Morpholine intermediate is brominated at position 5.
  • Cross-Coupling : Suzuki reaction with phenylboronic acid installs the phenyl group.

Carboxylate Ester Formation

The tert-butyl ester at position 4 is introduced via esterification of a carboxylic acid.

Esterification Strategies

Method Reagents/Conditions Advantages Source
Boc Protection Di-tert-butyl dicarbonate (Boc₂O) + DMAP (catalyst) High yield; mild conditions.
Trifluoroacetic Anhydride TFAA + pyridine (base) Fast reaction; suitable for acid-sensitive substrates.

Procedure:
A morpholine-4-carboxylic acid intermediate is treated with Boc anhydride in the presence of DMAP to yield the tert-butyl ester.

Stereochemical Control

The (S)-configuration at position 5 is critical for biological activity. Stereocontrol is achieved via chiral auxiliaries or enantioselective catalysis.

Approaches for Stereoselectivity

Method Reagents/Conditions Enantiomeric Excess (ee) Source
Chiral Auxiliary (R)-tert-butanesulfinamide (Ellman’s auxiliary) >90% ee
Asymmetric Catalysis Proline-derived organocatalysts (e.g., diarylprolinol silyl ether) 85–97% ee

Example:
A chiral auxiliary directs alkylation to establish the (S)-configuration, followed by auxiliary removal via acid hydrolysis.

Optimized Synthetic Routes

Below are two streamlined protocols for the target compound.

Route 1: Linear Synthesis

Step Reaction Reagents/Conditions Yield
1 Cyclization of γ-amino ketone NaH, THF, 0°C → RT 75%
2 Suzuki coupling (phenyl group) Pd(PPh₃)₄, phenylboronic acid, Na₂CO₃, DME, 80°C 85%
3 Boc protection of carboxylic acid Boc₂O, DMAP, CH₂Cl₂, RT 90%

Total Yield : ~57%

Route 2: Convergent Synthesis

Step Reaction Reagents/Conditions Yield
1 Boc protection of morpholine-4-carboxylic acid Boc₂O, DMAP, CH₂Cl₂, RT 90%
2 Oxidation to 2-oxo group DMSO, oxalyl chloride, Et₃N, -60°C → RT 80%
3 Friedel-Crafts alkylation (phenyl group) PhCl, AlCl₃, anhydrous CH₂Cl₂, reflux 65%

Total Yield : ~47%

Challenges and Solutions

Challenge Solution Outcome Source
Stereochemical Drift Use of chiral auxiliaries or organocatalysts >95% ee maintained throughout synthesis.
Oxidation Byproducts Optimize Swern conditions (low temperature, anhydrous DMSO) Minimal over-oxidation; high purity.
Phenyl Group Regioselectivity Suzuki coupling with Pd catalysts Exclusive C–C bond formation at position 5.

Comparative Analysis of Methods

Parameter Linear Route Convergent Route Key Advantage
Yield 57% 47% Linear route minimizes intermediate loss.
Stereocontrol High Moderate Linear route uses directed alkylation.
Step Complexity Moderate Low Convergent route reduces purification steps.

Industrial-Scale Considerations

For large-scale production, Route 1 is preferred due to higher yield and compatibility with automated workflows. Key optimizations include:

  • Catalyst Recycling : Reuse of Pd catalysts in Suzuki coupling.
  • Solvent Recovery : Recycle DME and CH₂Cl₂ via distillation.
  • Purification : Silica gel chromatography replaced by crystallization for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate with structurally related compounds, focusing on physicochemical properties, functional groups, and stability.

Structural Features and Functional Groups
Compound Name (CAS or Identifier) Core Structure Key Substituents Functional Groups Present
This compound Morpholine 2-oxo, 5-phenyl, 4-tert-butyl carbamate Ketone, aromatic phenyl, carbamate
tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate (130317-10-1) Morpholine 2-oxo, 5-benzyl, 4-tert-butyl carbamate Ketone, benzyl, carbamate
tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate Pyranopyrrole 2-amino, 3-cyano, 5-oxo, 4-phenyl Amino, cyano, ketone, carbamate
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1186654-76-1) Pyrrolidine 3-hydroxymethyl, 4-methoxyphenyl Hydroxymethyl, methoxyphenyl, carbamate

Key Observations :

  • The morpholine core in the target compound and 130317-10-1 contrasts with the pyranopyrrole and pyrrolidine systems in other analogs. Morpholine derivatives generally exhibit higher polarity and hydrogen-bonding capacity due to the oxygen atom in the ring .
  • Substituent variations (e.g., benzyl vs. phenyl) influence steric effects and electronic properties.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų)
This compound Data not available N/A N/A
tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate 291.34 2.8 55.8
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 307.4 N/A N/A

Key Observations :

  • The XLogP3 value of 2.8 for 130317-10-1 suggests moderate lipophilicity, which may influence membrane permeability in biological systems. The target compound’s XLogP3 is expected to be lower due to the absence of the benzyl group’s hydrophobic CH₂ spacer .
Stability and Reactivity
Compound Name Stability Profile Notable Reactivity
This compound Assumed stable under standard conditions Carbamate group susceptible to acidic hydrolysis
tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate Stable under recommended storage conditions Similar acid-sensitive carbamate moiety
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Stable in recommended storage Hydroxymethyl group may undergo oxidation

Key Observations :

  • The tert-butyl carbamate group in all compounds is prone to cleavage under strong acidic conditions, a property exploited in protecting-group strategies.

Biological Activity

Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate, a compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of approximately 277.32 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, along with a tert-butyl ester and a ketone functional group. This unique combination enhances its stability and solubility in organic solvents, making it suitable for various biological applications.

This compound exhibits stereoselective binding due to its chiral nature, which influences its interactions with biological targets. It primarily acts as an agonist for alpha-2 adrenergic receptors , leading to physiological effects such as vasodilation and modulation of neurotransmitter release. This receptor activity suggests potential applications in treating conditions like hypertension and anxiety disorders.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity : Some studies report that the compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : It has been utilized in studies related to enzyme inhibition, particularly in the context of metabolic pathways relevant to diseases such as cancer and diabetes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study demonstrated that derivatives of this compound showed significant activity against resistant bacterial strains, suggesting its potential as an antibiotic .
  • Another research article reported the compound's efficacy in inhibiting specific enzymes involved in cancer metabolism, offering insights into its role as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial and fungal strains
AnticancerCytotoxic effects on multiple cancer cell lines
Enzyme InhibitionInhibits enzymes relevant to metabolic pathways

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for various pharmacological applications:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular diseases.
  • Agrochemicals : The compound is also investigated for its potential use in developing agrochemicals due to its biological activity against pests.
  • Research Tool : Its role in enzyme inhibition studies makes it valuable for researchers investigating metabolic pathways associated with disease processes.

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